molecular formula C37H68N2O13 B1151565 Clarithromycin related compound Z

Clarithromycin related compound Z

Cat. No.: B1151565
M. Wt: 748.94
Attention: For research use only. Not for human or veterinary use.
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Description

Clarithromycin related compound Z is a chemically modified derivative of the established macrolide antibiotic, clarithromycin, serving as a critical intermediate and reference standard in advanced pharmaceutical research . Its primary research value lies in the development of novel antibacterial agents, particularly in the study of structure-activity relationships (SAR) to overcome bacterial resistance . Researchers utilize this compound to design and synthesize new analogs, such as 3-O-(3-aryl-propenyl) clarithromycin derivatives, which have demonstrated improved in vitro antibacterial activities against resistant pathogens like erythromycin-resistant Staphylococcus aureus and Streptococcus pneumoniae compared to the parent compound . The compound's mechanism of action is rooted in its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, a characteristic it shares with clarithromycin, thereby blocking amino acid translocation during translation . This makes it an invaluable tool for microbiologists and medicinal chemists exploring new pathways to combat multidrug-resistant respiratory infections and for quality control in the analysis of clarithromycin-based formulations .

Properties

Molecular Formula

C37H68N2O13

Molecular Weight

748.94

Origin of Product

United States

Preparation Methods

Methylation of Erythromycin Derivatives

The synthesis of clarithromycin involves selective methylation of erythromycin A’s 6-OH group. However, overmethylation at the 11-OH position leads to compound Z. Key factors influencing this side reaction include:

  • Methylating agent excess : Use of >1.75 moles methyl iodide per mole of erythromycin oxime increases 6,11-dimethylation.

  • Base selection : Potassium hydroxide promotes 6-OH specificity, while stronger bases like sodium hydride favor 11-OH methylation.

  • Solvent systems : Dimethyl sulfoxide (DMSO) stabilizes the transition state for 6-methylation, whereas ethers like diethyl ether increase 11-methylation risk.

Table 1: Methylation Conditions and Compound Z Formation

Starting MaterialMethylating AgentBaseSolventTemp (°C)Compound Z (%)
Erythromycin A-9-oximeMethyl iodide (1.2 eq)KOHDMSO:Et₂O (1:1)15–250.8
2',4"-Bis-TMS-erythromycinMethyl iodide (2.0 eq)NaOHTHF40–602.5
Erythromycin thiocyanateDimethyl sulfateNaHDMF0–103.1

Synthesis and Control of (Z)-Isomer Oxime Impurity

Oxime Formation Dynamics

Clarithromycin 9-oxime exists as (E)- and (Z)-isomers , with the (Z)-form (compound Z) forming preferentially under acidic conditions. The isomerization equilibrium depends on:

  • Reaction pH : Neutral to slightly basic conditions (pH 6.5–7.0) favor (E)-oxime, while pH <5.5 increases (Z)-isomer to >15%.

  • Temperature : Prolonged heating above 50°C promotes (Z)-isomer formation via keto-enol tautomerism.

  • Hydroxylamine source : Hydroxylamine hydrochloride with sodium acetate buffer reduces (Z)-isomer to <1.2% compared to free hydroxylamine.

Table 2: Oxime Isomer Distribution Under Varied Conditions

ConditionsTemp (°C)pHReaction Time (h)(E)-Isomer (%)(Z)-Isomer (%)
NH₂OH·HCl, NaOAc256.82498.51.2
NH₂OH, HCl554.22885.015.0
NH₂OH, NaOH309.01297.00.9

Industrial-Scale Mitigation Strategies

Crystallization-Induced Purification

Post-synthetic purification effectively reduces compound Z:

  • Anti-solvent addition : Introducing water or n-heptane to DCM/IPA mixtures precipitates clarithromycin while retaining 6,11-dimethyl impurities in the mother liquor.

  • Temperature cycling : Gradual cooling from 60°C to 5°C enhances crystal lattice selectivity, lowering compound Z from 1.5% to 0.3%.

Chromatographic Separation

  • Silica gel chromatography : Ethyl acetate/hexane (3:7) resolves (Z)-oxime isomers, achieving >95% (E)-oxime purity.

  • Ion-exchange resins : Amberlite IRA-400 selectively binds 6,11-dimethyl impurities via sulfonic acid interactions.

Analytical Monitoring and Validation

HPLC Methodologies

  • Column : C18, 250 × 4.6 mm, 5 µm

  • Mobile phase : 0.1% H₃PO₄ (A) / Acetonitrile (B), gradient elution

  • Detection : UV at 210 nm

  • Retention times : Clarithromycin (12.3 min), 6,11-dimethyl impurity (14.8 min), (Z)-oxime (16.2 min).

Mass Spectrometry Confirmation

  • 6,11-O-dimethyl erythromycin-A : m/z 762.4 [M+H]⁺ (calc. 762.5).

  • (Z)-oxime : m/z 750.3 [M+H]⁺ (calc. 750.4).

Case Study: Large-Scale Production

A 100 kg batch of clarithromycin was synthesized via:

  • Oxime formation : Erythromycin A (270 kg) reacted with hydroxylamine hydrochloride (162 kg) at pH 6.5–7.0, yielding 85% (E)-oxime with 0.97% (Z)-isomer.

  • Methylation : KOH (1.2 eq) and methyl iodide (1.75 eq) in DMSO:Et₂O (1:1) at 20°C, achieving 0.8% compound Z.

  • Crystallization : IPA/water (1:1) at 5°C reduced compound Z to 0.3% .

Q & A

Q. How can HPLC be optimized to quantify compound Z and its related impurities?

  • Answer: Use a mobile phase compatible with Clarithromycin and its impurities. Calculate impurity levels using the formula: Amount (%)=MSMT×ATAS×100\text{Amount (\%)} = \frac{M_S}{M_T} \times \frac{A_T}{A_S} \times 100

    where MSM_S and MTM_T are masses of the reference standard and sample, and ASA_S and ATA_T are peak areas from standard and sample solutions. Total impurities should not exceed 5.0% .

Q. What analytical techniques are essential for characterizing the molecular structure of compound Z?

  • Answer: Combine HPLC with mass spectrometry (exact mass: 762.4878 g/mol) and molecular structure analysis (e.g., hydrogen bond donors/acceptors, rotatable bonds) to confirm functional groups and chiral centers. Cross-reference databases like SciFinder or Reaxys for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural or purity data across studies on compound Z?

  • Answer: Cross-validate findings using orthogonal techniques:
    • Nuclear Magnetic Resonance (NMR): Confirm stereochemistry and isomer ratios.
    • LC-MS/MS: Detect trace impurities (<0.05% threshold) and validate degradation pathways.
    • X-ray crystallography: Resolve ambiguities in chiral centers (e.g., ethanol solvate crystal structures provide packing arrangement insights) .

Q. What strategies minimize by-products like (Z)-isomers during compound Z synthesis?

  • Answer:
    • Reaction Optimization: Adjust pH to 7–8 to favor (E)-oxime formation .
    • Enzyme Engineering: For bioconversion routes, use mutagenesis libraries to enhance substrate specificity and reduce off-target hydroxylation or demethylation (e.g., P450 enzyme sub-libraries) .

Q. How do degradation pathways of Clarithromycin influence the stability of compound Z?

  • Answer: Degradation studies show that decladinosylated impurities increase proportionally with Clarithromycin consumption. Monitor hydrolytic stability under accelerated conditions (e.g., high humidity/temperature) and use Arrhenius modeling to predict shelf-life. Stabilizers like antioxidants may mitigate degradation .

Methodological Notes

  • Data Reproducibility: Document experimental parameters (e.g., HPLC column type, mobile phase composition) to ensure reproducibility. Include raw chromatograms and spectral data in supplementary materials .
  • Ethical Reporting: Distinguish novel findings from literature data. Use past tense for experimental results and present tense for established principles (e.g., "Clarithromycin degrades via hydrolysis" vs. "Our study observed...") .

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